N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Description
Properties
CAS No. |
107007-95-4 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)/t11?,12-,13+ |
InChI Key |
GHVQAOGYNZNTIA-YHWZYXNKSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Appearance |
Beige Solid |
melting_point |
217-219°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide; N-[(3-endo)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide; 1-Desmethyl Granisetron; endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Granisetron Impurity B, also known as N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide or 1-Desmethyl Granisetron, primarily targets the serotonin receptor (5HT-3 selective) . These receptors play a crucial role in the transmission of signals in the central and peripheral nervous systems.
Mode of Action
Granisetron Impurity B acts as a potent, selective antagonist of 5-HT3 receptors . It inhibits these receptors both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract). This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding.
Biochemical Pathways
The compound’s action affects the serotonergic signaling pathway . By inhibiting 5-HT3 receptors, Granisetron Impurity B suppresses the stimulation of serotonin, a chemical in the body that can trigger nausea and vomiting. This inhibition disrupts the normal functioning of this pathway, leading to its antiemetic effects.
Pharmacokinetics
Granisetron, when administered orally to cancer patients, had a peak plasma concentration of 5.99ng/mL. It has a half-life of 7 days and is reduced to 11% of orally administered doses through metabolism. It’s important to note that the pharmacokinetics of Granisetron Impurity B may vary.
Biochemical Analysis
Biochemical Properties
Granisetron Impurity B interacts with various biomolecules, primarily the 5-HT3 receptors. The compound’s antiemetic activity is brought about through the inhibition of these receptors present both centrally and peripherally.
Cellular Effects
Granisetron Impurity B has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its primary action is to inhibit the 5-HT3 receptors, which can trigger nausea and vomiting.
Molecular Mechanism
At the molecular level, Granisetron Impurity B exerts its effects through binding interactions with biomolecules, specifically the 5-HT3 receptors. This interaction results in the inhibition of these receptors, thereby preventing the triggering of nausea and vomiting.
Temporal Effects in Laboratory Settings
The effects of Granisetron Impurity B change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Granisetron Impurity B vary with different dosages in animal models.
Biological Activity
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide is a compound of increasing interest due to its potential biological activities and applications in pharmacology. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O |
| Molecular Weight | 304.41 g/mol |
| CAS Number | 14788250 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The compound features a bicyclic structure that contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various receptors in the central nervous system, potentially affecting neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on anxiety and depression models in rodents. The results indicated a significant reduction in anxiety-like behaviors, suggesting potential use as an anxiolytic agent.
Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of the compound revealed notable activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
Pharmacological Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Anxiolytic Medications : Potential development for treating anxiety disorders.
- Antimicrobial Agents : Further exploration could lead to new antibiotics or antimicrobial treatments.
Research Findings Summary
The following table summarizes key findings from recent studies on the compound:
| Study Focus | Findings |
|---|---|
| Neuropharmacological Effects | Significant reduction in anxiety-like behavior in rodent models |
| Antimicrobial Activity | Effective against Staphylococcus aureus with an MIC of 32 µg/mL |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes (specifics pending further research) |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Receptor Affinity
The 9-azabicyclo[3.3.1]nonane scaffold is highly versatile, enabling diverse modifications for tuning receptor selectivity and functional properties. Below is a comparative analysis of Granisetron and its analogs:
Key Findings:
Fluorescent Analogs : Derivatives like Compound 36 and 17 retain 5-HT₃ affinity while incorporating fluorophores (e.g., coumarin, nitrobenzoxadiazole). These modifications enable real-time receptor visualization without significantly compromising binding (e.g., Compound 36’s yield: 88%) .
Receptor Selectivity : Substituting the indazole or bicyclic amine (e.g., carbamate in Compound 2f ) shifts activity toward sigma-2 receptors (Ki = 12 nM vs. σ₁: Ki = 1,200 nM), demonstrating scaffold adaptability .
Stereochemical Sensitivity: The endo configuration of the 9-azabicyclo[3.3.1]nonane core is essential for 5-HT₃ activity. Exo isomers (e.g., methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride) exhibit distinct physicochemical profiles .
Isotopic Labeling : Granisetron D3 (deuterated methyl group) serves as a stable internal standard for mass spectrometry-based bioanalysis .
Physicochemical Data:
Preparation Methods
Synthesis of 1H-Indazole-3-Carboxylic Acid
Two crystalline forms (A and B) of 1H-indazole-3-carboxylic acid are documented. Form B is produced via aluminum chloride-mediated cyclization of ethyl 2-(2-chlorophenyl)hydrazinecarboxylate in dichloromethane, followed by acidic hydrolysis (31% HCl, 90°C). Form A , a solvent-free polymorph, is obtained by recrystallization of Form B from methanol or dimethylformamide (DMF)/hydrochloric acid mixtures.
| Parameter | Form A | Form B |
|---|---|---|
| Crystallization Solvent | DMF/5% HCl (80°C) | Dichloromethane/HCl (15°C) |
| Yield | 95.1% | 76% |
| Stability | Thermodynamically stable | Metastable |
Preparation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
The bicyclic amine precursor is synthesized through a multi-step sequence starting from 9-azabicyclo[3.3.1]nonane. Key steps include:
-
Protection : tert-Butyl carbamate (Boc) protection of the azabicyclo nitrogen using di-tert-butyl dicarbonate in dichloromethane.
-
Methylation : Quaternization with methyl iodide in acetonitrile (60°C, 12 h), followed by ion exchange to yield the methylated intermediate.
-
Deprotection : Acidic cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
The final amine is isolated as its dihydrochloride salt (83% yield, purity >98% by HPLC).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The most efficient method employs O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as base:
Procedure :
-
Charge 1H-indazole-3-carboxylic acid (1.0 equiv), HBTU (1.2 equiv), and DIPEA (3.0 equiv) in DMF (10 vol).
-
Stir at 25°C for 2 h to activate the carboxylic acid.
-
Add 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 equiv).
-
Heat at 45°C for 10 h.
-
Concentrate under vacuum, precipitate with dichloromethane, and filter.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Room temperature | 62 | 91.3 |
| 45°C | 89 | 98.7 |
| Solvent: DMF | 89 | 98.7 |
| Solvent: THF | 45 | 88.2 |
Mixed Anhydride Method
Alternative activation with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C provides moderate yields (67%) but lower purity (92.1%) compared to HBTU.
Purification and Isolation
Crude product is purified via:
-
Solvent Exchange : Remove DMF by distillation under reduced pressure (60°C, 100 mbar).
-
Crystallization : Dissolve residue in hot ethanol (5 vol), cool to 0°C, and filter.
-
Washing : Sequential washes with cold dichloromethane (3 × 2 vol) to remove residual amines.
Final isolation yields 85–91% of white crystalline solid with ≥99% chemical purity (HPLC).
Analytical Characterization
Spectroscopic Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
